Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3. It is a pyrrolidine derivative with a tert-butyl ester group and a prop-2-yn-1-yloxy substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with propargyl alcohol and tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate: This compound has a similar structure but with an alkene group instead of an alkyne.
Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate: This compound lacks the oxygen atom in the prop-2-ynyl group.
Uniqueness
Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-prop-2-ynoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLKTOYVLKNXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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